molecular formula C14H18BClO3 B6148517 1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1417036-33-9

1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B6148517
CAS No.: 1417036-33-9
M. Wt: 280.56 g/mol
InChI Key: URNQTFVMOQZYIA-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a boronic ester-containing aromatic ketone with the molecular formula C₁₅H₁₈BClO₃. Its structure features:

  • A chloro substituent at the 2-position of the phenyl ring, enhancing electrophilic reactivity.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions.
  • An acetyl group at the 1-position, offering sites for further functionalization.

This compound is synthesized via catalytic borylation reactions, as evidenced by its structural analogs (e.g., purification via preparative thin-layer chromatography in ). While direct data on its melting point or yield are unavailable in the provided evidence, related compounds (e.g., compound 56 in ) exhibit high yields (90%) and melting points (~95–96°C), suggesting similar synthetic efficiency for the target compound .

Properties

CAS No.

1417036-33-9

Molecular Formula

C14H18BClO3

Molecular Weight

280.56 g/mol

IUPAC Name

1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18BClO3/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

URNQTFVMOQZYIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)C

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound 2-Cl, 5-B(pin), 1-COCH₃ C₁₅H₁₈BClO₃ Electrophilic reactivity; cross-coupling precursor
1-(3-(Bpin)Phenyl)Ethan-1-One (2n) 3-B(pin), 1-COCH₃ C₁₄H₁₉BO₃ m.p. not reported; 64% yield via decarboxylative borylation
1-(4-(2-Bpin Ethyl)Phenyl)Ethan-1-One (19) 4-CH₂CH₂B(pin), 1-COCH₃ C₁₇H₂₅BO₃ 64% yield; used in redox-active ester couplings
1-[5-Fluoro-2-Bpin Phenyl]Ethan-1-One 2-B(pin), 5-F, 1-COCH₃ C₁₄H₁₈BFO₃ CAS 2377610-69-8; molecular weight 264.10
1-[5-Methyl-6-Bpin Indazol-1-yl]Ethan-1-One Indazole core, 6-B(pin), 1-COCH₃ C₁₆H₂₁BN₂O₃ Purity ≥98%; antitumor applications (NQO1-mediated ROS generation)

Key Observations:

  • Chloro vs.
  • Boron Position : The 5-B(pin) placement in the target compound contrasts with 3-B(pin) in compound 2n (). Meta-substitution may reduce steric hindrance in cross-coupling reactions compared to ortho-substitution .
  • Linker Flexibility : Compound 19 () incorporates an ethyl spacer between the phenyl and B(pin) groups, improving conformational flexibility for coupling reactions but reducing planarity .

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